molecular formula C18H14F5NOS B2925835 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane CAS No. 1705212-09-4

7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

Cat. No.: B2925835
CAS No.: 1705212-09-4
M. Wt: 387.37
InChI Key: GQMPJTBAMSDJJM-UHFFFAOYSA-N
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Description

7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of difluorophenyl and trifluorobenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Introduction of Trifluorobenzoyl Group: The trifluorobenzoyl group can be introduced through an acylation reaction using a trifluorobenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazepane derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane: Unique due to the presence of both difluorophenyl and trifluorobenzoyl groups.

    7-(2,5-difluorophenyl)-4-benzoyl-1,4-thiazepane: Lacks the trifluorobenzoyl group.

    7-phenyl-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane: Lacks the difluorophenyl group.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5NOS/c19-10-1-3-13(20)12(9-10)15-5-6-24(7-8-26-15)18(25)11-2-4-14(21)17(23)16(11)22/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPJTBAMSDJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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